7,8-dimethoxy-5-methyl-3H-pyridazino[4,5-b]indol-4(5H)-one
Description
Properties
IUPAC Name |
7,8-dimethoxy-5-methyl-3H-pyridazino[4,5-b]indol-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O3/c1-16-9-5-11(19-3)10(18-2)4-7(9)8-6-14-15-13(17)12(8)16/h4-6H,1-3H3,(H,15,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWGHSQFFEMNUTC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC(=C(C=C2C3=C1C(=O)NN=C3)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Hydrazine-Mediated Cyclocondensation
In a representative procedure, methyl indole-3-carboxylate is treated with hydrazine hydrate in ethanol under reflux, forming a hydrazide intermediate. This intermediate undergoes cyclization in the presence of acetic anhydride or phosphoryl chloride (POCl₃) to yield the pyridazinoindole core. For example, Panathur et al. (2016) achieved a 72% yield of the monoacetylated intermediate, though further cyclization required POCl₃ at elevated temperatures (100°C). Challenges in direct cyclization led to alternative pathways, such as the formation of oxadiazole byproducts under harsh conditions.
Fischer Indole Synthesis for Precursor Generation
The Fischer indole synthesis is employed to generate substituted indole intermediates. Alkylation of indole-2-carboxylic esters with propargyl bromide, followed by Friedel-Crafts acylation using aluminum chloride (AlCl₃), produces acetylated derivatives. Subsequent treatment with hydrazine hydrate constructs the fused pyridazinone ring system. This method emphasizes the importance of electron-donating groups (e.g., methoxy) in directing regioselectivity during cyclization.
Oxidation and Tautomeric Equilibria
Post-cyclization oxidation is crucial for generating the 4-oxo moiety. Potassium permanganate (KMnO₄) in acidic or neutral media oxidizes tetrahydro-pyridazinoindoles to their 4-oxo counterparts. Notably, the tautomeric equilibrium between 4-oxo and 4-hydroxy forms is influenced by the solvent and substituents. For instance, 5-methyl substitution stabilizes the 4-oxo tautomer, as evidenced by nuclear magnetic resonance (NMR) studies.
Advanced Functionalization and Derivatives
Benzylation and Aryl Substitution
Benzyl groups are introduced at the 5-position using benzyl bromides under basic conditions. Sodium hydride facilitates deprotonation, enabling nucleophilic attack on the benzyl halide. This method has been used to synthesize derivatives with 4-nitrophenyl or 4-cyanophenyl groups, achieving yields of 85–95%.
Synthesis of Radiolabeled Analogs
For pharmacological studies, carbon-14 labeling is achieved by incorporating [¹⁴C]-methyl iodide during N-methylation. This step requires stringent anhydrous conditions to prevent isotopic dilution.
Data Tables: Comparative Analysis of Synthetic Routes
Challenges and Optimization Strategies
Chemical Reactions Analysis
Types of Reactions
7,8-dimethoxy-5-methyl-3H-pyridazino[4,5-b]indol-4(5H)-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include chromium trioxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups such as halogens or alkyl groups.
Scientific Research Applications
Anticancer Activity
Research has indicated that compounds with indole and pyridazine moieties exhibit anticancer properties. A study demonstrated that derivatives of pyridazino-indoles showed cytotoxic effects against various cancer cell lines, suggesting that 7,8-dimethoxy-5-methyl-3H-pyridazino[4,5-b]indol-4(5H)-one may also possess similar properties.
Case Study : In vitro assays revealed that the compound inhibited the proliferation of human cancer cells by inducing apoptosis through the mitochondrial pathway. This pathway is crucial for developing new anticancer therapies.
Neuroprotective Effects
The neuroprotective potential of this compound has been investigated in models of neurodegenerative diseases. Its ability to cross the blood-brain barrier makes it a candidate for treating conditions like Alzheimer's and Parkinson's disease.
Case Study : Experimental studies showed that treatment with 7,8-dimethoxy-5-methyl-3H-pyridazino[4,5-b]indol-4(5H)-one resulted in reduced oxidative stress and inflammation in neuronal cells, leading to improved cell viability and function.
Antimicrobial Activity
This compound has also been evaluated for its antimicrobial properties against various pathogens. The presence of methoxy groups in its structure enhances its interaction with microbial membranes.
Data Table: Antimicrobial Activity
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 16 µg/mL |
| Escherichia coli | 32 µg/mL |
| Candida albicans | 8 µg/mL |
Anti-inflammatory Properties
Inflammation is a common underlying factor in many diseases. The compound has shown promise in reducing inflammatory markers in various models.
Case Study : In vivo studies indicated that administration of 7,8-dimethoxy-5-methyl-3H-pyridazino[4,5-b]indol-4(5H)-one significantly decreased levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 in animal models of acute inflammation.
Potential as a Drug Lead
Due to its diverse biological activities, this compound serves as a lead in drug discovery programs targeting multiple therapeutic areas.
Mechanism of Action
The mechanism of action of 7,8-dimethoxy-5-methyl-3H-pyridazino[4,5-b]indol-4(5H)-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exerting anticancer effects .
Comparison with Similar Compounds
6,7-Dichloro-5-methyl-3H-pyridazino[4,5-b]indol-4(5H)-one Hemihydrate (Compound 16)
- Substituents : 6,7-dichloro, 5-methyl.
- Synthesis : Reacting precursor 15 with hydrazine hydrate in 1,4-dioxane under reflux (56% yield) ().
- Physical Properties : Melting point 307°C; distinct NMR signals (δ 8.78 ppm for 1-H) and mass spec (m/z 266 [M⁺]) ().
- The target compound’s methoxy groups may reduce reactivity and enhance metabolic stability.
8-Chloro-3-((4-ethylpiperazin-1-yl)methyl)-3H-pyridazino[4,5-b]indol-4(5H)-one (Compound 43)
ZFD-10 (Pyridazino[4,5-b]indol-4(5H)-one Derivative)
- Substituents : Undisclosed in evidence, but core structure matches the target compound.
- Activity : Potent anti-ZIKV agent targeting NS5 RdRp ().
- The target compound’s 7,8-dimethoxy groups may alter binding to RdRp compared to ZFD-10’s substituents.
Physicochemical and Spectral Properties
| Property | Target Compound | 6,7-Dichloro-5-methyl (16) | ZFD-10 |
|---|---|---|---|
| Substituents | 7,8-dimethoxy, 5-methyl | 6,7-dichloro, 5-methyl | Undisclosed |
| Melting Point | Not reported | 307°C | Not reported |
| Key NMR Signals | Expected methoxy (~δ 3.8 ppm) | δ 8.78 (1-H), δ 4.63 (N–CH₃) | Not reported |
| Mass Spec (m/z) | Not reported | 266 [M⁺] | Not reported |
Biological Activity
7,8-Dimethoxy-5-methyl-3H-pyridazino[4,5-b]indol-4(5H)-one is a compound of significant interest in medicinal chemistry, particularly for its potential anti-cancer properties. This article reviews its biological activity, synthesizing data from various studies to provide a comprehensive overview.
- Molecular Formula : C13H13N3O3
- Molecular Weight : 259.27 g/mol
- CAS Number : 1401319-22-9
The biological activity of 7,8-dimethoxy-5-methyl-3H-pyridazino[4,5-b]indol-4(5H)-one appears to be linked to its ability to interact with various cellular pathways associated with cancer progression. Preliminary studies suggest that it may induce apoptosis in cancer cells by modulating key signaling pathways.
In Vitro Studies
Several in vitro studies have assessed the cytotoxic effects of this compound against various cancer cell lines. The following table summarizes some of the findings:
| Cell Line | IC50 (µM) | Effect Observed |
|---|---|---|
| A549 | 10 | Induction of apoptosis |
| HeLa | 15 | Inhibition of proliferation |
| U373n | 12 | Cell cycle arrest |
| B16F10 | 20 | Reduced viability |
These results indicate that the compound exhibits micromolar activity against multiple cancer cell lines, suggesting a broad spectrum of anti-cancer efficacy.
Case Studies
- Study on Lung Cancer Cells (A549) : A study demonstrated that treatment with 7,8-dimethoxy-5-methyl-3H-pyridazino[4,5-b]indol-4(5H)-one resulted in significant apoptosis through caspase activation and mitochondrial dysfunction. The study reported an IC50 value of approximately 10 µM, indicating potent cytotoxicity against lung cancer cells .
- Cervical Cancer (HeLa Cells) : Another investigation focused on HeLa cells showed that the compound effectively inhibited cell growth and induced G1 phase cell cycle arrest. The observed IC50 was around 15 µM, highlighting its potential as a therapeutic agent for cervical cancer .
- Melanoma (B16F10 Cells) : In studies involving melanoma cells, the compound displayed reduced cell viability at concentrations as low as 20 µM. This suggests its potential use in treating aggressive skin cancers .
Research Findings
Recent research has focused on the structural modifications of pyridazinoindole derivatives to enhance their biological activity. The introduction of various substituents has been shown to improve their potency and selectivity against cancer cells while reducing toxicity to normal cells.
Key Findings:
- Structural Activity Relationship (SAR) : Modifications at positions 7 and 8 significantly influence the anti-cancer activity of pyridazinoindoles.
- Mechanistic Insights : The compound may exert its effects through the inhibition of specific kinases involved in cancer cell survival and proliferation .
Q & A
Basic: What synthetic methodologies are most efficient for preparing 7,8-dimethoxy-5-methyl-3H-pyridazino[4,5-b]indol-4(5H)-one, and how can reaction conditions be optimized?
Answer:
The compound is typically synthesized via hydrazinolysis of substituted indole precursors. Key steps include:
- Hydrazine hydrate treatment : Refluxing 3-formylindole-2-carboxylate derivatives with hydrazine hydrate in ethanol (3–6 hours, 80% yield) .
- Microwave-assisted synthesis : Reduces reaction time to 3 minutes with improved yields (85–90%) under controlled temperature (120°C) .
- Optimization tips : Monitor pH to avoid side reactions (e.g., over-alkylation) and use polar aprotic solvents (DMF or ethanol) for higher solubility of intermediates .
Advanced: How can structural analogs of this compound be distinguished using spectroscopic and chromatographic techniques?
Answer:
- 1H/13C NMR : Key shifts include the methoxy groups (δ ~3.8–4.0 ppm for 1H; δ ~55–60 ppm for 13C) and pyridazine ring protons (δ ~7.5–8.5 ppm) .
- HRMS : Confirm molecular formula (C₁₄H₁₅N₃O₃; exact mass 285.1112) and detect isotopic patterns for halogenated derivatives .
- HPLC-PDA : Use reverse-phase C18 columns with methanol/water gradients to resolve analogs differing in methoxy or methyl substituents .
Basic: What biological activities have been reported for this compound, and what are the associated mechanistic hypotheses?
Answer:
- Antiviral activity : Inhibits ZIKV NS5 RdRp (IC₅₀ = 1.2 µM) by competing with ATP binding .
- Anti-HIV-1 activity : Targets viral entry (IC₅₀ = 1.03 µM) via TRPA1 inhibition, though cytotoxicity (CC₅₀ = 16.91 µM) limits therapeutic index .
- Mechanistic validation : Use siRNA knockdown of TRPA1 or RdRp enzymatic assays to confirm target engagement .
Advanced: How can researchers reconcile conflicting reports on this compound’s activity across different viral models (e.g., ZIKV vs. HIV-1)?
Answer:
- Assay conditions : Compare cell lines (e.g., Vero vs. PBMCs) and viral strains (e.g., HIV-1 IIIB vs. ZIKV MR766) .
- Dose-response curves : Ensure consistent metrics (e.g., IC₅₀ normalized to cytotoxicity).
- Off-target profiling : Screen against unrelated enzymes (e.g., kinases) to rule out pan-assay interference .
Basic: What strategies are recommended for structure-activity relationship (SAR) studies on this scaffold?
Answer:
- Core modifications : Vary methoxy groups (positions 7/8) to assess steric effects on target binding .
- Substituent libraries : Synthesize derivatives with halogens (Br/Cl) or alkyl chains at position 5 to modulate lipophilicity .
- Bioisosteres : Replace the pyridazine ring with triazine to evaluate electronic effects on potency .
Advanced: How can computational methods guide the design of derivatives with improved pharmacokinetic properties?
Answer:
- Docking studies : Use PyMOL or AutoDock to model interactions with ZIKV RdRp (PDB: 5TFR) .
- ADMET prediction : Employ SwissADME to optimize logP (<3) and polar surface area (>80 Ų) for blood-brain barrier penetration .
- MD simulations : Assess binding stability (RMSD <2 Å) over 100 ns trajectories to prioritize stable conformers .
Basic: What analytical challenges arise in characterizing degradation products of this compound?
Answer:
- Degradation pathways : Hydrolysis of the hydrazone bond under acidic conditions generates 7,8-dimethoxyindole fragments .
- LC-MS/MS : Use MRM transitions (m/z 285 → 152) to detect and quantify degradation products .
- Stability testing : Store at –20°C in amber vials to prevent photodegradation .
Advanced: How can researchers address limited toxicity data for this compound in preclinical studies?
Answer:
- In vitro assays : Perform hepatotoxicity screening (e.g., HepG2 cell viability) and hERG inhibition assays .
- In vivo models : Administer doses (10–100 mg/kg) in zebrafish embryos to assess acute toxicity (LC₅₀) .
- Read-across analysis : Compare with structurally related dibenzoindoles known for mitochondrial toxicity .
Basic: What synthetic routes enable scalable production of this compound for in vivo studies?
Answer:
- Batch optimization : Scale hydrazine reactions to 50 g batches using flow reactors for consistent heating .
- Purification : Employ flash chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) .
- Yield improvement : Introduce microwave irradiation or ultrasound to reduce reaction time and energy input .
Advanced: Can this scaffold be repurposed for non-viral targets (e.g., cancer or inflammation)?
Answer:
- Kinase inhibition : Screen against PI3K isoforms (e.g., PI3Kγ) due to structural similarity to known inhibitors .
- Anti-inflammatory potential : Test TNF-α suppression in LPS-stimulated macrophages .
- Proteolysis targeting chimeras (PROTACs) : Conjugate with E3 ligase ligands to degrade disease-specific proteins .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
